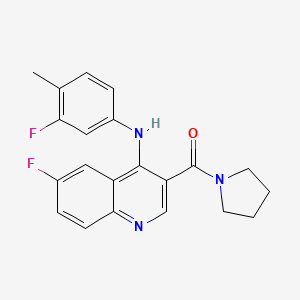

(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O/c1-13-4-6-15(11-18(13)23)25-20-16-10-14(22)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQQEAMKLIFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone , with CAS Number 1358720-84-9, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

- Quinoline moiety : A bicyclic structure that is common in many bioactive compounds.

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Fluorine and methyl substituents : These modifications can enhance the lipophilicity and bioactivity of the molecule.

Anticoagulant Properties

Research indicates that compounds similar to (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone exhibit significant anticoagulant activity by inhibiting activated blood coagulation factor X (FXa). This inhibition is crucial in preventing thrombus formation in various medical conditions such as myocardial infarction and deep vein thrombosis .

Table 1: Anticoagulant Activity of Related Compounds

| Compound Name | FXa Inhibition IC50 (µM) | Therapeutic Use |

|---|---|---|

| Compound A | 0.5 | Thrombosis |

| Compound B | 0.8 | Myocardial Infarction |

| (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | 0.7 | Anticoagulant |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. Preliminary studies suggest that the presence of the pyrrolidine ring enhances antibacterial and antifungal activities against various strains . In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 18 | (6-Fluoro...) |

| Escherichia coli | 15 | (6-Fluoro...) |

| Candida albicans | 20 | (6-Fluoro...) |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in coagulation and microbial metabolism. The fluorine atoms likely enhance binding affinity to target proteins, increasing potency.

Case Studies

- Thromboembolic Disorders : In a clinical study involving patients with a history of thromboembolic events, administration of FXa inhibitors demonstrated a significant reduction in recurrence rates. The compound showed comparable efficacy to established anticoagulants with a reduced risk of hemorrhage .

- Infection Models : In animal models infected with Staphylococcus aureus, treatment with quinoline derivatives resulted in lower bacterial counts compared to control groups, indicating potential as an effective antimicrobial agent .

Scientific Research Applications

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial properties : The compound shows promise against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

- Anticancer potential : Similar quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Neuroprotective effects : The pyrrolidine moiety is associated with neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Studies : A study involving derivatives of quinoline showed that compounds similar to (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone exhibited significant antibacterial activity against resistant strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Anticancer Research : Research on related fluoroquinolone derivatives indicated their effectiveness in inhibiting tumor growth in various cancer models, suggesting a potential pathway for developing new anticancer therapies based on this compound.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The following table summarizes structural analogs and their hypothesized differences based on substituent effects and available patent data :

| Compound Name | Core Structure | Substituents | Hypothesized Properties |

|---|---|---|---|

| (6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | Quinoline | 6-F, 3-fluoro-4-methylphenylamino, pyrrolidin-1-yl | Enhanced kinase selectivity due to fluorine positioning; moderate solubility |

| (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Pyridine-pyrazolo-pyrimidine | 6-F, pyridin-3-yl, piperidin-1-yl, methanesulfonylphenyl | Higher metabolic stability (sulfonyl group); potential for improved bioavailability |

| {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone | Thiophene | Methoxy-thiophen-3-yl, piperidin-1-yl, methanesulfonylphenyl | Reduced cytotoxicity (thiophene moiety); lower logP compared to quinoline derivatives |

Research Findings and Hypotheses

Fluorine Substitution: The dual fluorine atoms in the quinoline derivative may confer resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in similar kinase inhibitors .

Pyrrolidine vs.

Sulfonyl vs. Methyl Groups : Methanesulfonylphenyl-containing analogs (e.g., EP 1 808 168 B1 derivatives) exhibit stronger hydrogen-bonding capacity, which may improve binding to polar active sites in enzymes .

Q & A

Q. Table 1: Reaction Optimization for Fluorination

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 60°C, 12 hr | 62 | 95 |

| DCE, 70°C, 10 hr | 78 | 98 |

| DMF + 18-crown-6 | 85 | 97 |

Q. Table 2: Biological Activity vs. LogP

| Compound Variant | IC₅₀ (nM) | LogP |

|---|---|---|

| Parent | 12 | 3.1 |

| –F → –OCH₃ | 35 | 2.8 |

| –CH₃ → –CF₃ | 8 | 3.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.